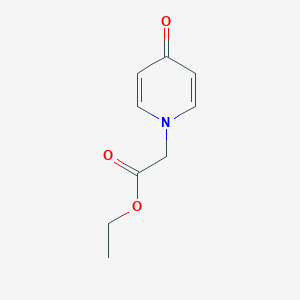

ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

描述

Contextualization of Pyridinone Scaffolds in Modern Chemical Biology

Pyridinone scaffolds are a class of six-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their recurring presence in a multitude of biologically active compounds and approved drugs. nih.gov The pyridinone core, existing in isomeric forms such as 2-pyridinone and 4-pyridinone, offers a unique combination of features that make it highly attractive for drug design. researchgate.netnih.gov

These scaffolds can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with biological targets like enzymes and receptors. nih.govfrontiersin.org Furthermore, their physicochemical properties, including polarity, lipophilicity, and hydrogen-bonding capacity, can be readily modified through synthetic chemistry. nih.govfrontiersin.org This chemical tractability allows for the fine-tuning of molecules to enhance their efficacy and pharmacokinetic profiles.

The pyridinone nucleus is a key component in compounds exhibiting a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects. nih.govfrontiersin.org This broad spectrum of activity has solidified the importance of pyridinone derivatives as a focal point in the quest for novel therapeutic agents. nih.gov

Rationale for Investigating the Biological Activities of Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

The specific investigation into the biological activities of this compound is driven by the established pharmacological importance of the 4-pyridinone core structure. Derivatives of 4-pyridinone have shown significant potential across various therapeutic areas.

Key Biological Activities of 4-Pyridinone Derivatives:

| Biological Activity | Therapeutic Area | Reference |

| Antimalarial | Infectious Diseases | nih.gov |

| Analgesic | Pain Management | nih.gov |

| Anti-inflammatory | Inflammatory Disorders | nih.gov |

| Antiviral | Infectious Diseases | nih.gov |

| Anticancer | Oncology | nih.gov |

The structure of this compound incorporates the 4-pyridinone core, which is linked to an ethyl acetate (B1210297) group at the nitrogen atom. The ethyl acetate moiety is a common feature in medicinal chemistry, often used to modulate a compound's solubility and ability to cross cell membranes. The rationale for investigating this specific molecule is based on the hypothesis that combining the proven pharmacophore of the 4-pyridinone ring with the modifying influence of the N-substituted ethyl acetate group could lead to novel compounds with desirable therapeutic properties. Research into analogous pyridine (B92270) derivatives has suggested potential for anticancer, anti-inflammatory, and antimicrobial effects, making this a promising avenue for drug discovery. ontosight.ai

Current Research Gaps and Future Perspectives in the Field

While the broader class of pyridinone derivatives has been extensively studied, the specific academic landscape for this compound reveals several areas ripe for further exploration. A significant research gap is the limited public data on the specific biological activities of this exact compound. Much of the current understanding is inferred from the activities of related 4-pyridinone derivatives.

Future research will likely focus on several key areas:

Systematic Biological Screening: A thorough evaluation of this compound against a wide range of biological targets is necessary to fully elucidate its therapeutic potential. This would include assays for anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of analogues of this compound would provide valuable insights into the relationship between the compound's structure and its biological function. Modifications to both the pyridinone ring and the ethyl acetate side chain could lead to the discovery of more potent and selective compounds.

Mechanism of Action Studies: For any identified biological activities, detailed studies to determine the underlying mechanism of action at the molecular level will be crucial for further development.

Exploration of New Therapeutic Applications: The versatility of the pyridinone scaffold suggests that this compound and its derivatives could have applications in areas beyond those traditionally associated with pyridinones.

The continued exploration of pyridinone-based compounds holds the promise of delivering novel therapeutic agents to address a wide range of diseases. frontiersin.org this compound represents a specific and intriguing branch of this research, and future studies are anticipated to clarify its potential role in the landscape of medicinal chemistry.

Structure

3D Structure

属性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC 名称 |

ethyl 2-(4-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 |

InChI 键 |

GUHKHJRFMVASHE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CN1C=CC(=O)C=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Ethyl 2 4 Oxopyridin 1 4h Yl Acetate

Optimized Synthetic Routes for the Core Structure of Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

The construction of the this compound molecule hinges on the effective synthesis of its 4-pyridone precursor and the subsequent regioselective introduction of the ethyl acetate (B1210297) moiety onto the nitrogen atom.

Precursor Synthesis and Stereochemical Control

The primary precursor for the target molecule is 4-hydroxypyridine (B47283), which exists in tautomeric equilibrium with its keto form, 4-pyridone. The synthesis of 4-hydroxypyridine can be achieved through several methods. One established route involves the diazotization of 4-aminopyridine, followed by hydrolysis and neutralization, a process that can yield the product in high purity (over 99%) and with a yield of approximately 92%. guidechem.com Alternative approaches include the conversion of 4-chloropyridine (B1293800) under alkaline conditions, followed by acidification. guidechem.com Multicomponent reactions also offer a pathway to highly functionalized 4-hydroxypyridine derivatives. researchgate.net

Given that the core 4-pyridone structure is achiral, stereochemical control is not a factor in the synthesis of the precursor itself.

The pivotal step in the synthesis of this compound is the N-alkylation of the 4-pyridone ring. This reaction is complicated by the presence of two nucleophilic centers: the ring nitrogen and the exocyclic oxygen atom. ysu.edu Alkylation can therefore lead to either N-alkylation to form the desired 4-pyridone derivative or O-alkylation to produce a 4-alkoxypyridine. Studies on the alkylation of 2,6-dimethyl-4-pyridones with alkyl halides have shown that alkylation predominantly occurs on the carbonyl oxygen atom. ysu.edu However, the reaction of 4-pyridone with ortho-substituted benzoic acid derivatives has been shown to lead to N-acylation products. researchgate.net

To achieve selective N-alkylation, a common strategy involves the use of a suitable base to deprotonate the 4-pyridone, followed by reaction with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). For instance, the synthesis of a structurally related quinazolinone derivative, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, was accomplished by reacting the corresponding mercapto-quinazolinone with ethyl chloroacetate in the presence of anhydrous potassium carbonate in DMF. nih.gov A similar approach is employed in the synthesis of ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, where the pyridazinone precursor is treated with ethyl bromoacetate and potassium carbonate. nih.gov These examples suggest a general methodology for the N-alkylation of pyridones.

A plausible synthetic route for this compound is outlined below:

Reaction Scheme for the Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Hydroxypyridine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 4-pyridone anion |

| 2 | 4-pyridone anion | Ethyl chloroacetate or Ethyl bromoacetate | This compound |

Reaction Parameter Optimization for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

The selection of the base is critical for efficient deprotonation of the 4-pyridone. Stronger bases like sodium hydride (NaH) can be employed, as seen in the synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate. researchgate.net Milder bases such as potassium carbonate are also effective and are commonly used in similar alkylations. nih.govnih.gov The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) and acetone (B3395972) are frequently used for such alkylation reactions. nih.govnih.govresearchgate.net

Temperature and reaction time are interdependent parameters. The reaction of a pyridazinone derivative with ethyl bromoacetate was stirred for 24 hours at room temperature. nih.gov In contrast, the synthesis of a quinazolinone derivative involved refluxing for 5 hours. nih.gov Optimization of these parameters for the specific synthesis of this compound would be necessary to achieve the best results.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials, by-products (such as the O-alkylated isomer), and salts.

Table of Optimized Reaction Conditions for N-Alkylation of Heterocycles with Ethyl Haloacetates

| Heterocyclic Core | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Reflux | 5 h | 65% | nih.gov |

| 5-(4-Methoxybenzyl)-6-methylpyridazin-3(2H)-one | Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp | 24 h | 79% | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Ethyl 2-chloroacetate | NaH | - | Room Temp | - | - | researchgate.net |

Application of Sustainable Chemical Synthesis Principles

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. This can be achieved through several strategies, including the use of greener solvents, alternative energy sources, and catalytic methods.

Multicomponent reactions (MCRs) are an excellent example of green chemistry, as they often proceed in a single pot, reducing waste and improving atom economy. The Guareschi–Thorpe reaction, a multicomponent approach for synthesizing hydroxypyridines, can be performed in water, a green solvent. rsc.org The use of ammonium (B1175870) carbonate in this reaction serves as both a non-toxic nitrogen source and a pH-controlled agent in water-based synthesis. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry. It often leads to shorter reaction times, higher yields, and the use of less hazardous solvents. acs.org For instance, the synthesis of novel pyridine (B92270) derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol, resulting in excellent yields (82%–94%) and short reaction times (2–7 minutes). acs.orgnih.gov

Solvent-free reaction conditions are another hallmark of green synthesis. The synthesis of 3,4-dihydro-2-pyridone derivatives has been reported using a solid acid catalyst (SiO₂-Pr-SO₃H) under solvent-free conditions, offering high yields, short reaction times, and being environmentally benign. nih.gov

Design and Synthesis of Analogues and Derivatives of this compound

The systematic structural modification of this compound can lead to the discovery of new compounds with potentially enhanced biological activities or other desirable properties.

Systematic Structural Modifications at Key Positions (e.g., ester group, pyridinone ring substituents)

Structural modifications can be targeted at several key positions of the molecule. The ester group offers a straightforward handle for derivatization. Hydrolysis of the ethyl ester would yield the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. The synthesis of pyridylacetic acid derivatives has been achieved through various methods, including palladium-catalyzed cross-coupling reactions of halopyridines with malonates or other activated methylene (B1212753) compounds, followed by hydrolysis and decarboxylation. acs.org

The pyridinone ring itself can be modified by introducing substituents at the available carbon positions. This can be achieved by starting with appropriately substituted 4-hydroxypyridine precursors. For example, a 2(1H)-pyridone library has been synthesized and further diversified through Suzuki reactions on the triflate formed from the initially produced 4-hydroxy-2(1H)-pyridones. acs.org This approach allows for the introduction of a wide range of aryl and heteroaryl groups onto the pyridone scaffold.

Generation of Focused Compound Libraries via Parallel Synthesis

To efficiently explore the chemical space around the this compound scaffold, the generation of focused compound libraries using parallel synthesis is a powerful strategy. spirochem.com Parallel synthesis allows for the simultaneous creation of a large number of compounds in a systematic manner. uniroma1.it

The parallel solution synthesis of pyridinones has been described, where arrays of these heterocycles were prepared using one-step chemistry from readily available building blocks. nih.gov This methodology can be adapted to generate a library of this compound analogues by varying the starting materials. For example, a library of pyridone derivatives can be created by reacting a common precursor with a diverse set of reagents in a parallel format.

Solid-phase organic synthesis (SPOS) is another valuable technique for library generation. The synthesis of 3,4-dihydro-2(1H)-pyridones on a solid support has been reported, allowing for the creation of a combinatorial library of these structures. mdpi.com This approach simplifies purification, as excess reagents and by-products can be washed away, and the desired products are cleaved from the resin in the final step.

Advanced Synthetic Techniques for Complex Derivatives (e.g., flow chemistry, photocatalysis)

The synthesis of complex derivatives of this compound can be significantly enhanced by the adoption of advanced synthetic techniques such as flow chemistry and photocatalysis. These methodologies offer substantial advantages over traditional batch processing, including improved reaction efficiency, enhanced safety, better scalability, and the potential for novel reactivity. While direct applications of these techniques to the target molecule are not extensively documented, their successful implementation in the synthesis of related pyridone and N-substituted heterocyclic scaffolds provides a strong indication of their potential utility.

Flow Chemistry

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control can lead to increased yields, reduced side-product formation, and safer handling of hazardous intermediates.

The synthesis of substituted pyridone cores has been successfully demonstrated using continuous flow systems. For instance, the condensation reaction of 1,3-dicarbonyl compounds with cyanoacetamide to form 3-cyano-2-pyridones has been performed in a continuous flow microreactor at room temperature. scispace.comresearchgate.netshd-pub.org.rs This approach has been shown to significantly reduce reaction times to under 10 minutes while achieving satisfactory yields, offering a notable improvement over conventional batch methods that often require prolonged heating. scispace.comshd-pub.org.rs

The table below summarizes representative data from the flow synthesis of 2-pyridone derivatives, illustrating the efficiency of this technique.

Table 1: Comparison of Batch vs. Flow Synthesis for 2-Pyridone Derivatives

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-cyano-4,6-dimethyl-2-pyridone | Batch | 2-3 h | ~50-60 | scispace.com |

| 3-cyano-4,6-dimethyl-2-pyridone | Flow | < 10 min | ~60 | scispace.com |

| 3-cyano-6-hydroxy-4-methyl-2-pyridone | Batch | 2-3 h | ~50-60 | scispace.com |

| 3-cyano-6-hydroxy-4-methyl-2-pyridone | Flow | < 10 min | ~60 | scispace.com |

This data is based on the synthesis of related 2-pyridone structures and is presented to illustrate the potential advantages of flow chemistry for the synthesis of this compound derivatives.

For the synthesis of complex derivatives of this compound, a multi-step flow process could be envisioned. Such a system could involve the initial formation of the 4-pyridone ring followed by in-line N-alkylation with an ethyl haloacetate equivalent, all within a closed and automated system. This would not only streamline the synthesis but also allow for the rapid generation of a library of derivatives for further investigation. The modular nature of flow chemistry setups allows for the integration of different reactors and in-line purification steps, making it a versatile tool for synthesizing complex molecules. uc.pt

Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new bonds under mild conditions through the generation of radical intermediates. This methodology offers unique pathways for the functionalization of heterocyclic compounds that are often difficult to achieve through traditional thermal methods.

The application of photocatalysis to pyridine and pyridone systems has been explored for various transformations. For example, the functionalization of pyridines via pyridinyl radicals, generated through a single-electron transfer process, allows for C-H functionalization to form new C-C bonds. researchgate.netacs.org This approach provides a novel mechanism for introducing substituents onto the pyridine ring with distinct positional selectivity compared to classical methods. researchgate.net

Furthermore, photoredox-catalyzed aerobic dehydrogenation has been utilized for the synthesis of 2,3-dihydro-4-pyridones. researchgate.net Another relevant application is the photocatalytic C-C coupling of 1,4-dihydropyridine (B1200194) derivatives to form bipyridine compounds, a reaction that proceeds under mild conditions without the need for a metal catalyst. frontiersin.org

The table below presents examples of photocatalytic reactions on pyridine derivatives, showcasing the types of transformations that could be applied to synthesize complex derivatives of this compound.

Table 2: Examples of Photocatalytic Transformations on Pyridine Derivatives

| Reaction Type | Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-H Allylation | 2-Trifluoromethylpyridine | C4-Allylated Pyridine | Dithiophosphoric acid catalyst, visible light | High | researchgate.netacs.org |

| Sulfonylative Pyridylation | Styrene, 4-Cyanopyridine, Sodium Sulfinate | β-Sulfonyl Pyridine | Organic photoredox catalyst, visible light | High | rsc.org |

| C-C Coupling | 3-Cyano-1,4-dihydropyridine | Bipyridine | Visible light, ethanol | - | frontiersin.org |

This data is based on reactions of related pyridine structures and is presented to illustrate the potential of photocatalysis for the synthesis of this compound derivatives.

In the context of synthesizing derivatives of this compound, photocatalysis could be employed to introduce a wide range of functional groups onto the pyridone ring. For instance, a photoredox-catalyzed Minisci-type reaction could be used to install alkyl or acyl groups at the C-2 or C-3 positions. Alternatively, photocatalytic cross-coupling reactions could be developed to form C-C or C-N bonds, allowing for the attachment of various aryl, heteroaryl, or amino substituents. The mild reaction conditions associated with photocatalysis would likely be compatible with the ester functionality of the target molecule, minimizing the need for protecting groups.

Elucidation of Molecular Mechanisms of Action and Biological Efficacy of Ethyl 2 4 Oxopyridin 1 4h Yl Acetate

Investigation of Enzyme Inhibition by Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Detailed studies on the enzyme inhibitory activity of this compound are not yet available in the public domain. Research in this area would be essential to understand its potential therapeutic applications.

Characterization of Target Enzyme Selectivity and Potency

A crucial first step in characterizing a new chemical entity is to determine its selectivity and potency against a panel of relevant enzymes. This process involves screening the compound against various enzyme families to identify specific targets. The potency of the interaction is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity profile helps in predicting the potential for off-target effects.

Kinetic Studies of Enzyme-Inhibitor Interactions

Once a target enzyme is identified, kinetic studies are performed to elucidate the dynamics of the interaction between the enzyme and the inhibitor. These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. Key parameters derived from these experiments include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) of the reaction.

Mechanism of Inhibition Determination (e.g., competitive, non-competitive, uncompetitive)

Based on the data from kinetic studies, the mechanism of inhibition can be determined. This is often visualized using graphical representations such as Lineweaver-Burk plots.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This typically results in an increase in the apparent Km with no change in Vmax.

Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, Vmax decreases while Km remains unchanged.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Receptor Binding and Ligand-Target Interaction Profiling of this compound

The interaction of this compound with various receptors is another critical area of investigation that remains to be explored. Such studies are fundamental to understanding its potential to modulate cellular signaling pathways.

Quantitative Receptor Affinity Measurements

To quantify the binding affinity of the compound for a specific receptor, radioligand binding assays are commonly employed. These experiments measure the displacement of a radioactively labeled ligand from the receptor by the test compound. The data from these assays are used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

Functional Assays for Receptor Agonism or Antagonism

Beyond binding affinity, it is essential to determine the functional consequence of the compound's interaction with a receptor. Functional assays are designed to measure whether the compound acts as an agonist, stimulating the receptor's activity, or as an antagonist, blocking the receptor's activity. For G-protein coupled receptors (GPCRs), for instance, agonist activity might be measured by quantifying the production of second messengers like cyclic AMP (cAMP), while antagonist activity would be assessed by the compound's ability to block the effects of a known agonist.

Identification of Binding Sites via Site-Directed Mutagenesis

No studies employing site-directed mutagenesis to identify the binding sites of this compound on any protein or biological macromolecule have been found.

Modulation of Intracellular Signaling Pathways by this compound

There is no available research on how this compound may modulate any intracellular signaling pathways.

Analysis of Downstream Signaling Events and Protein Phosphorylation

Data on the effects of this compound on downstream signaling events, including protein phosphorylation cascades, are absent from the scientific literature.

Transcriptomic and Proteomic Analysis of Cellular Responses

No transcriptomic or proteomic studies have been published that would provide insight into the global cellular responses to treatment with this compound.

Interaction with Specific Cellular Organelles or Macromolecular Assemblies

There is no documented evidence of this compound interacting with any specific cellular organelles or macromolecular assemblies.

Structure Activity Relationship Sar and Computational Studies of Ethyl 2 4 Oxopyridin 1 4h Yl Acetate and Its Analogues

Empirical Structure-Activity Relationship (SAR) Derivation

Contributions of Functional Groups to Biological Activity

The biological activity of ethyl 2-(4-oxopyridin-1(4H)-yl)acetate and its derivatives is significantly influenced by the nature and substitution pattern of various functional groups. The core 4-oxopyridine ring, the N-acetic acid ethyl ester side chain, and any substituents on the pyridine (B92270) ring all play crucial roles.

The 4-oxo group is a key feature, often involved in hydrogen bonding interactions with biological targets. The ester moiety of the ethyl acetate (B1210297) side chain can contribute to the molecule's pharmacokinetic properties, such as membrane permeability, and may also engage in hydrophobic or hydrogen bonding interactions within a target's active site.

To illustrate the impact of functional group modifications, the following table summarizes hypothetical SAR data for a series of analogues, based on general principles observed in similar heterocyclic compounds.

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | R4 (Position 6) | Relative Activity |

| 1 | H | H | H | H | 1.0 |

| 2 | CH3 | H | H | H | 1.5 |

| 3 | H | Cl | H | H | 2.0 |

| 4 | H | H | OCH3 | H | 1.2 |

| 5 | Phenyl | H | H | H | 3.5 |

This table is illustrative and based on general SAR principles for heterocyclic compounds.

Positional and Stereochemical Requirements for Target Engagement

The spatial arrangement of functional groups is critical for optimal interaction with a biological target. For analogues of this compound, the position of substituents on the pyridine ring can dramatically alter biological activity. For example, a substituent at the 2-position might be more effective than the same substituent at the 3-position if the former allows for a more favorable interaction with a specific amino acid residue in the binding site.

Stereochemistry can also be a determining factor in activity. If a chiral center is introduced into the molecule, one enantiomer may exhibit significantly higher potency than the other. This stereoselectivity arises from the three-dimensional nature of the target's binding site, which can accommodate one enantiomer more effectively.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, key pharmacophoric features likely include:

A hydrogen bond acceptor: The 4-oxo group.

A hydrogen bond acceptor/hydrophobic feature: The ester carbonyl group of the ethyl acetate side chain.

A hydrophobic region: The ethyl group of the ester and potentially hydrophobic substituents on the pyridine ring.

An aromatic/heterocyclic feature: The 4-oxopyridine ring itself, which can participate in π-π stacking or other aromatic interactions.

The relative spatial arrangement of these features is crucial for potent biological activity.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the activity of novel compounds and provide detailed insights into their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be developed. For 4-oxopyridine derivatives, QSAR models can help to identify the key physicochemical properties that govern their activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogues with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model.

Model Validation: The model's predictive power is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

For instance, a hypothetical QSAR equation for a series of 4-oxopyridine analogues might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Acceptors + constant

Where LogP represents lipophilicity, MW is the molecular weight, and HD_Acceptors is the number of hydrogen bond acceptors. Such a model can guide the design of new analogues with potentially improved activity.

Molecular Docking and Scoring for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a small molecule (ligand), such as an analogue of this compound, binds to the active site of a target protein.

The docking process involves:

Preparation of the protein and ligand structures.

Sampling of possible binding poses of the ligand in the protein's active site.

Scoring of each pose to estimate the binding affinity.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, a docking study might show that the 4-oxo group of the pyridine ring forms a crucial hydrogen bond with a specific amino acid residue, while a hydrophobic substituent on the ring fits snugly into a hydrophobic pocket. This information is invaluable for designing more potent and selective inhibitors.

The following table illustrates hypothetical docking scores and key interactions for a set of analogues against a target protein.

| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |

| 1 | -6.5 | 4-oxo with Ser123 | Ethyl group with Leu45 |

| 2 | -7.2 | 4-oxo with Ser123 | Phenyl group with Phe89, Leu45 |

| 3 | -5.8 | None | Ethyl group with Leu45 |

This table is illustrative and based on general principles of molecular docking.

By integrating empirical SAR data with the insights gained from QSAR and molecular docking, a more comprehensive understanding of the structural requirements for the biological activity of this compound and its analogues can be achieved, paving the way for the development of new and improved therapeutic agents.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes of a ligand and its interactions with a receptor over time. While specific MD simulation studies on this compound were not prominently found in the reviewed literature, the application of this technique to analogous heterocyclic systems highlights its potential for elucidating the conformational landscape and binding stability of this compound.

For instance, conformational analysis of related heterocyclic structures, such as N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, has been successfully performed using a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling. These studies have revealed unexpected low-energy conformations stabilized by intramolecular interactions, which were found to be crucial for their biological activity. nih.gov Similarly, MD simulations could be employed to explore the rotational barriers and preferred orientations of the ethyl acetate substituent relative to the 4-oxopyridine ring in this compound, both in solution and within a target binding site.

In the context of binding dynamics, MD simulations are instrumental in assessing the stability of a ligand-protein complex. For other classes of compounds, such as 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives, 100 ns all-atom MD simulations have been used to evaluate the stability of the ligand-enzyme complex, confirming the robustness of interactions like hydrogen bonding and hydrophobic contacts over time. chemmethod.com Such simulations could provide valuable information on the key interactions that stabilize this compound within a binding pocket, the role of solvent molecules, and the flexibility of both the ligand and the protein.

The conformational flexibility of the 4-oxopyridine scaffold and its substituents is a key determinant of its interaction with biological targets. Computational studies on 4-isoxazolyl-1,4-dihydropyridines, which are structurally related to 4-oxopyridines, have shown that while a specific conformation may be preferred in the solid state, rotation around key bonds is plausible under physiological conditions. nih.gov This highlights the importance of dynamic methods like MD simulations to capture the full range of accessible conformations that may be relevant for biological activity.

Detailed research findings from studies on analogous compounds are often presented in a tabular format to summarize key conformational parameters or interaction energies.

| Compound Class | Computational Method | Key Findings |

| N,N-disubstituted-1,4-diazepanes | Molecular Modeling, NMR, X-ray Crystallography | Identification of a low-energy twist-boat conformation stabilized by π-stacking, mimicking the bioactive conformation. nih.gov |

| 4-isoxazolyl-1,4-dihydropyridines | Computational Sequence Homologation, X-ray Diffractometry, NMR | O-exo conformation observed in solid state, but rotation is plausible under physiological conditions. nih.gov |

| Thiazolidin-4-one derivatives | Density Functional Theory (DFT), 2D-NOESY | The exo isomer is energetically more favorable than the endo isomer, with specific double bonds in Z and E conformations. mdpi.com |

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening. The 4-oxopyridine scaffold, being a key feature of this compound, represents a valuable starting point for such virtual screening campaigns.

The process of in silico screening can be broadly categorized into two main approaches: structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This method involves docking a library of compounds into the binding site of the target and scoring their potential interactions. For example, in the search for selective FXIa inhibitors, a series of oxopyridine derivatives were rationally designed using computer-aided drug design (CADD), leading to the identification of potent and selective compounds. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, LBVS can be utilized. This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. Pharmacophore modeling, which defines the essential spatial arrangement of functional groups necessary for biological activity, is a common LBVS technique.

The utility of in silico screening is evident in numerous drug discovery projects. For instance, virtual screening has been successfully applied to identify novel inhibitors for various targets, including dipeptidyl peptidase-4 (DPP-IV) and M. tuberculosis Pks13-TE. nih.govrsc.org In these studies, large compound databases are screened, and the top-ranking hits are then synthesized and tested experimentally, often leading to the discovery of new lead compounds. chemmethod.com

The results of a virtual screening campaign are typically a list of "hit" compounds with promising predicted binding affinities or other desirable properties. These hits can then be subjected to further computational analysis, such as MD simulations, to refine the understanding of their binding mode and stability before committing to chemical synthesis and biological evaluation.

| Screening Type | Target/Scaffold | Key Outcome |

| Structure-Based Virtual Screening | FXIa | Rational design of selective oxopyridine-based inhibitors with improved pharmacokinetic properties. nih.gov |

| Virtual Screening | DPP-IV | Identification of carbohydrazide (B1668358) derivatives with significant in vitro inhibitory activity. nih.gov |

| Structure-Based Virtual Screening | M. tuberculosis Pks13-TE | Discovery of non-benzofuran inhibitors with novel scaffolds and anti-tuberculosis activity. rsc.org |

While no specific studies detailing the use of this compound as a scaffold in a virtual screening campaign were identified in the reviewed literature, its structural features make it a suitable candidate for such an approach in the quest for novel therapeutic agents.

Advanced Spectroscopic and Biophysical Characterization for Mechanistic and Structural Insights

High-Resolution Mass Spectrometry for Biotransformation Pathway Elucidation

No studies were found that investigated the biotransformation of ethyl 2-(4-oxopyridin-1(4H)-yl)acetate. Consequently, there is no available data from high-resolution mass spectrometry to elucidate its metabolic pathways, identify potential metabolites, or provide insights into its mechanism of action from a metabolic standpoint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions

Detailed NMR studies to determine the solution-state conformation of this compound or its interactions with biological macromolecules are not present in the current body of scientific literature.

Ligand-Based NMR Techniques (e.g., Saturation Transfer Difference (STD) NMR, Diffusion-Ordered Spectroscopy (DOSY))

There are no published reports on the use of ligand-based NMR techniques such as STD NMR or DOSY to study the binding of this compound to any protein or other biological target. Such studies would be instrumental in identifying binding epitopes and confirming interactions in solution.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures

A search for high-resolution structural data yielded no results. There are no published X-ray crystal structures or cryo-electron microscopy structures of this compound in complex with any biological macromolecule. This indicates a lack of information on its specific binding mode at an atomic level.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic and Kinetic Binding Analysis

No thermodynamic or kinetic data from ITC or SPR studies for the binding of this compound to a biological target could be located. As a result, key parameters such as binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and association/dissociation rate constants (ka/kd) remain undetermined.

Circular Dichroism (CD) Spectroscopy for Ligand-Induced Conformational Changes in Target Proteins

There is no available research that utilizes circular dichroism spectroscopy to assess if the binding of this compound induces any conformational changes in a target protein. Such data would provide valuable insights into the structural consequences of binding.

Applications in Chemical Biology and Medicinal Chemistry Research and Future Outlook

Utility of Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. For this compound to be an effective chemical probe, it would ideally possess high selectivity and potency for a particular biological target. While specific targets for this exact compound are not yet extensively documented in publicly available research, the 4-oxopyridine scaffold is a known constituent of molecules targeting a range of proteins.

The utility of this compound as a chemical probe could be realized through several avenues:

Fragment-Based Screening: The core scaffold can be used in fragment-based screening campaigns to identify initial, low-affinity binders to a protein of interest. The ethyl acetate (B1210297) group provides a vector for synthetic elaboration to improve binding affinity and selectivity.

Assay Development: If a biological target is identified, the compound could be modified with reporter tags (e.g., fluorophores, biotin) to facilitate the development of binding or activity assays for high-throughput screening of other potential modulators.

Target Identification: In phenotypic screens where the compound elicits a specific cellular response, it could be functionalized to create affinity-based probes for the identification and validation of its molecular target(s).

The potential for the 4-oxopyridine moiety to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore for interacting with various enzyme active sites or receptor binding pockets. researchgate.net

Potential as a Lead Compound for Rational Drug Design

A lead compound is a chemical starting point for the development of a new drug. This compound possesses several features that make it an attractive scaffold for rational drug design. The 4-oxopyridine core is present in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov

Derivatives of the pyridinone scaffold have been shown to target a variety of enzymes, with a notable prevalence for protein kinases, histone deacetylases (HDAC), and isocitrate dehydrogenase (IDH). nih.gov The design of novel therapeutics based on this compound could involve the following strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl acetate side chain and substitution on the pyridinone ring would be crucial to establish a clear SAR. This would guide the optimization of potency and selectivity.

Bioisosteric Replacement: The 4-oxopyridine ring can serve as a bioisostere for other chemical groups, such as amides or phenols, which can be useful in optimizing the pharmacokinetic properties of a drug candidate. researchgate.net

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding modes of this compound derivatives to the active sites of known targets of the pyridinone scaffold, thereby prioritizing synthetic efforts.

The table below illustrates hypothetical modifications and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification of this compound | Rationale | Potential Biological Target Class |

| Replacement of ethyl ester with a carboxylic acid | Increase solubility and introduce a new hydrogen bonding interaction point. | Enzymes with polar active sites |

| Amidation of the ester with various amines | Introduce diversity and modulate lipophilicity; potential for new vector interactions. | Kinases, Proteases |

| Substitution at the C-2 and C-3 positions of the pyridinone ring | Explore new binding pockets and improve selectivity. | Various, dependent on substituent |

| Bioisosteric replacement of the ester | Improve metabolic stability and pharmacokinetic properties. | Target dependent |

Development of Optogenetic or Chemogenetic Tools Based on the Compound Scaffold

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of cellular activity using light or specific small molecules, respectively. The development of such tools often relies on the modification of a chemical scaffold to be responsive to an external stimulus.

While there are no current examples of this compound being used in this context, its scaffold could theoretically be adapted:

Photocaged Derivatives: The ethyl acetate side chain or the pyridinone ring itself could be modified with a photolabile protecting group. This "caged" compound would be inactive until exposed to a specific wavelength of light, which would cleave the protecting group and release the active molecule. This would allow for high spatiotemporal control of its biological activity.

Chemogenetic Ligands: For a chemogenetic approach, a target protein (e.g., a receptor or enzyme) would be engineered to be specifically activated or inhibited by this compound or a derivative, while being insensitive to its endogenous ligands. The small, cell-permeable nature of such a compound would be advantageous.

The successful development of such tools would require significant synthetic chemistry efforts coupled with protein engineering and validation in cellular and in vivo models.

Integration into Systems Biology Approaches for Network Perturbation Studies

Systems biology aims to understand the complex interactions within biological systems. Small molecules that perturb these systems are invaluable tools for dissecting cellular networks. If this compound is found to have a specific biological activity, it could be used to probe cellular pathways and networks.

For example, if the compound is identified as an inhibitor of a particular kinase, it could be used in the following systems-level analyses:

Phosphoproteomics: To identify the downstream substrates of the target kinase and map the signaling pathways it regulates.

Transcriptomics and Proteomics: To understand the broader cellular response to the inhibition of the target, revealing compensatory mechanisms and off-target effects.

Genetic Interaction Mapping: To identify genes that either enhance or suppress the cellular phenotype induced by the compound, thereby uncovering functional relationships within the genetic network.

These studies would provide a holistic view of the compound's mechanism of action and the biological role of its target.

Future Research Directions: Exploration of Novel Biological Targets and Therapeutic Areas

The full potential of this compound remains to be unlocked. Future research should focus on a systematic evaluation of its biological activities and the identification of its molecular targets.

Key future research directions include:

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including enzyme panels (kinases, phosphatases, proteases, etc.) and receptor binding assays.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms could be used to identify novel cellular activities of the compound, which could then be pursued for target identification.

Exploration of Underexplored Therapeutic Areas: While pyridinone derivatives are well-explored in oncology, their potential in other areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases warrants further investigation.

The table below outlines potential therapeutic areas for exploration based on the known activities of the broader pyridinone class.

| Therapeutic Area | Rationale based on Pyridinone Scaffold |

| Oncology | Known activity against kinases, HDAC, and other cancer-related targets. nih.gov |

| Infectious Diseases | Documented antimicrobial and antiviral activities of pyridinone derivatives. frontiersin.org |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for this class of compounds. frontiersin.org |

| Neurological Disorders | Potential to modulate enzymes and receptors involved in neuro-signaling. |

常见问题

Basic: What synthetic methodologies are commonly employed for ethyl 2-(4-oxopyridin-1(4H)-yl)acetate, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via cyclocondensation reactions involving pyridinone precursors and activated esters. For example, analogous pyridazine derivatives are prepared using ethyl cyanoacetate, aldehydes (e.g., 4-chlorobenzaldehyde), and ammonium acetate under reflux conditions in ethanol . Optimization includes varying solvent polarity (e.g., switching from ethanol to DMF for higher yields), adjusting molar ratios of reagents (1:1.2:1.5 for aldehyde:ester:catalyst), and controlling temperature (80–100°C). Kinetic studies and thin-layer chromatography (TLC) monitoring are critical for identifying optimal reaction termination points .

Advanced: How can computational reaction path search methods improve the design of novel derivatives of this compound?

Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and transition-state modeling can predict feasible reaction pathways for functionalizing the pyridinone core. For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation to identify low-energy intermediates and bypass non-productive routes . Advanced tools like artificial neural networks (ANNs) analyze multi-dimensional data (e.g., steric effects, electronic parameters) to prioritize synthetic targets with desired bioactivity or stability .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry and substituent positioning, while IR spectroscopy validates carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities . Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in ¹H NMR) are addressed by re-evaluating solvent effects, tautomeric equilibria, or crystallinity via X-ray diffraction (XRD) . High-resolution mass spectrometry (HRMS) resolves molecular formula ambiguities .

Advanced: How can design of experiments (DoE) principles optimize multi-step synthesis yields for this compound?

Answer: DoE minimizes experimental runs while maximizing data output. For example, a Box-Behnken design can optimize a three-step synthesis by varying factors like catalyst loading (5–15 mol%), temperature (60–100°C), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies interactions between variables, enabling prediction of optimal conditions (e.g., 10 mol% catalyst, 80°C, 18 hrs) with >90% yield . Contradictory data from fractional factorial designs are resolved via ANOVA to isolate significant factors .

Safety: What critical precautions are required when handling this compound in laboratory settings?

Answer: The compound requires storage in inert atmospheres (argon) at 2–8°C to prevent hydrolysis . Safety protocols include using explosion-proof refrigerators, avoiding sparks (static discharge risks), and employing fume hoods with HEPA filters during weighing. First-aid measures mandate immediate eye irrigation with saline and medical consultation if inhaled . Material Safety Data Sheets (MSDS) must be reviewed prior to use, emphasizing P210 (avoid ignition sources) and P201 (obtain specialized handling instructions) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound analogs?

Answer: Single-crystal XRD provides unambiguous confirmation of molecular geometry, particularly for stereoisomers or polymorphs. For example, XRD analysis of related pyrrolidine derivatives revealed deviations in dihedral angles (5–10°) between computational models and experimental data, prompting recalibration of force fields in molecular dynamics simulations . Cryocooling (100 K) minimizes thermal motion artifacts, while SHELXL refinement software adjusts occupancy ratios for disordered atoms .

Data Analysis: How to address conflicting reactivity data in this compound synthesis under varying catalytic conditions?

Answer: Contradictory results (e.g., higher yields with lower catalyst loads) may arise from unaccounted variables like trace moisture or metal impurities. Systematic error analysis via control experiments (e.g., catalyst-free reactions) isolates confounding factors . Feedback loops integrating experimental data (e.g., HPLC purity) into computational workflows (e.g., machine learning classifiers) refine predictive models and reconcile outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。